molecular formula C20H16Cl2N4O3 B2439094 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide CAS No. 744234-30-8

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide

Cat. No.: B2439094
CAS No.: 744234-30-8
M. Wt: 431.27
InChI Key: VUVVLOGQDGFEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide is an investigational compound supplied for research purposes. Its core structure, featuring a cyanoacrylamide backbone and a nitro-aromatic system, suggests potential as a protein kinase inhibitor for biochemical pathway analysis. Researchers are exploring its mechanism of action, which may involve targeted protein degradation (PROTAC) strategies to modulate disease-relevant cellular signaling. This molecule is utilized in early-stage in vitro studies to elucidate its specificity, binding affinity, and functional effects on oncogenic processes. It is provided as a high-purity solid for reconstitution in biochemical and cell-based assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O3/c21-15-9-16(22)11-17(10-15)24-20(27)14(12-23)7-13-3-4-18(19(8-13)26(28)29)25-5-1-2-6-25/h3-4,7-11H,1-2,5-6H2,(H,24,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVLOGQDGFEBC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H17Cl2N3O2
  • CAS Number : [specific CAS number not provided in sources]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the cyano group and the introduction of the dichlorophenyl and nitrophenyl moieties. Various synthetic routes have been explored to enhance yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Growth Inhibition : In vitro assays have shown that related compounds exhibit significant growth inhibition against various cancer cell lines, including breast, colon, and lung cancers. The observed growth inhibition values (GI50) for structurally similar compounds ranged from 4 µM to 27 µM, indicating varying levels of potency against different cancer types .
CompoundCell LineGI50 (µM)
A1Breast17
A2Colon15
A3Lung4

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of related compounds. For example, in a study involving (E)-2-cyano-N,3-diphenylacrylamide, it was found that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations . This suggests that similar structures may possess anti-inflammatory effects through modulation of immune responses.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : They may trigger apoptotic pathways through the activation of caspases or inhibition of anti-apoptotic proteins.
  • Cytokine Modulation : Their ability to downregulate pro-inflammatory cytokines indicates a potential mechanism for their anti-inflammatory effects.

Case Studies

A notable case study involved the evaluation of a structurally similar compound's effectiveness in vivo using animal models for inflammatory diseases. The study demonstrated significant reductions in paw edema and cytokine levels following treatment with the compound . This supports its potential application in treating inflammatory conditions.

Q & A

Q. What are the recommended synthetic pathways for this compound, and what critical parameters influence reaction yields?

Methodological Answer:

  • Pathway Design : A multi-step synthesis is typical, involving:

Substitution reactions under alkaline conditions (e.g., nitro group introduction via nitration or displacement reactions, as seen in analogous intermediates ).

Reduction of nitro groups using iron powder under acidic conditions, requiring precise pH control to avoid over-reduction .

Condensation reactions with cyanoacetic acid derivatives, using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .

  • Critical Parameters :
  • Temperature control during nitro reduction to prevent side reactions.
  • Solvent polarity for optimizing enamide formation (e.g., DMF or THF).
  • Catalyst selection (e.g., DMAP for acylation steps) .

Q. How should researchers approach crystallographic characterization, and which software tools are essential?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (single-crystal preferred).
  • Structure Solution : Employ direct methods in SHELXS/SHELXD for phase determination .
  • Refinement : Iterative refinement via SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : ORTEP-3 for visualizing thermal ellipsoids and assessing disorder; check R-factors (<5% for high-quality data) .

Q. What analytical techniques are prioritized for purity assessment and impurity identification?

Methodological Answer:

  • Primary Techniques :
  • HPLC-MS : Quantify main compound and detect low-abundance impurities (e.g., nitro-reduction byproducts) .
  • 1H/13C NMR : Identify residual solvents or stereochemical impurities via integration anomalies .
    • Reference Standards : Cross-validate against USP guidelines for acceptance criteria (e.g., ≤0.1% for unspecified impurities) .

Advanced Research Questions

Q. How can contradictions between computational predictions and observed bioactivity be resolved?

Methodological Answer:

  • Orthogonal Validation :

Re-run docking simulations with updated force fields (e.g., AMBER vs. CHARMM).

Perform surface plasmon resonance (SPR) to measure binding kinetics experimentally.

Use mutagenesis studies to confirm predicted binding residues.

  • Data Analysis : Apply Bayesian statistics to weigh computational vs. experimental uncertainties .

Q. What strategies optimize the E/Z isomer ratio during synthesis?

Methodological Answer:

  • Reaction Tuning :
  • Use polar aprotic solvents (e.g., DMSO) to stabilize the transition state favoring the E-isomer.
  • Add steric hindrance (e.g., bulky bases) to minimize Z-configuration formation.
    • Characterization :
  • NOESY NMR : Detect spatial proximity of protons to distinguish E/Z configurations.
  • X-ray crystallography : Resolve geometric isomerism definitively .

Q. How can stability under physiological conditions be systematically studied?

Methodological Answer:

  • Degradation Studies :

Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C.

Monitor hydrolysis of the cyano group via LC-MS/MS .

  • Mechanistic Probes :
  • Use deuterated solvents (D2O) in NMR to track proton exchange at reactive sites.
  • Perform Arrhenius kinetics to predict shelf-life .

Q. How to reconcile crystallographic and NMR structural discrepancies?

Methodological Answer:

  • Root-Cause Analysis :

Check for dynamic effects in solution (e.g., bond rotation) causing NMR averaging.

Validate crystallographic data for twinning or disorder using PLATON .

  • Complementary Methods :
  • DFT calculations : Compare optimized geometries with experimental data.
  • Variable-temperature NMR : Detect conformational flexibility .

Specialized Technical Questions

Q. What role does the nitro group play in electronic configuration and reactivity?

Methodological Answer:

  • Electronic Effects :
  • Nitro groups act as strong electron-withdrawing moieties, polarizing the enamide bond and enhancing electrophilicity.
    • Reactivity Probes :
  • UV-Vis spectroscopy : Monitor charge-transfer transitions.
  • Cyclic voltammetry : Quantify reduction potentials of the nitro group .

Q. How to address low aqueous solubility while maintaining bioactivity?

Methodological Answer:

  • Formulation Strategies :

Co-solvents : Use PEG-400 or cyclodextrins for solubility enhancement.

Prodrug design : Introduce phosphate esters hydrolyzable in vivo.

  • Bioactivity Monitoring :
  • Compare IC50 values in solubility-enhanced vs. native forms using cell-based assays .

Q. What statistical methods validate structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Multivariate Analysis :

PCA (Principal Component Analysis) : Reduce dimensionality of substituent effects.

PLS (Partial Least Squares) Regression : Corrogate electronic parameters (Hammett σ) with activity.

  • Validation : Use leave-one-out cross-validation to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.